

Spectroscopic and Biological Insights into Verrucosin Compounds: A Technical Guide

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Compound of Interest

Compound Name: Verrucosin

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Verrucosin** compounds, detailing the experimental protocols for their isolation and characterization. It is designed to serve as a valuable resource for researchers and professionals involved in natural product chemistry, spectroscopy, and drug development.

Introduction to Verrucosin Compounds

Verrucosins are a class of polyketide natural products. A notable series, **Verrucosins A–E**, has been isolated from the marine-derived actinomycete, *Verrucosispora* sp. (strain TAA-831). [1][2] These compounds are of interest due to their unique chemical structures, which encompass both linear and macrocyclic polyketides. [1][3] Structural elucidation of these molecules has been accomplished through a combination of advanced spectroscopic techniques, computational analysis, and genomic studies. [1][2]

Spectroscopic Data

The structural characterization of **Verrucosin** compounds relies heavily on mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The data presented below is for the representative **Verrucosins A, B, and C**.

Mass Spectrometry Data

High-resolution electrospray ionization mass spectrometry (HRESIMS) has been pivotal in determining the molecular formulas of the **Verrucosin** compounds. The data is summarized in the table below.

Compound	Molecular Formula	Ion	m/z [M-H] ⁻ (Observed)	m/z [M-H] ⁻ (Calculated)
Verrucosin A	C ₂₄ H ₃₉ O ₆	[M-H] ⁻	423.2767	Not Specified
Verrucosin B	C ₂₁ H ₃₃ O ₆	[M-H] ⁻	381.2291	Not Specified
Verrucosin C	C ₂₉ H ₄₁ O ₇ S	[M-H] ⁻	533.2585	533.2574

Table 1: High-Resolution Mass Spectrometry Data for **Verrucosins** A, B, and C.[\[1\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

The planar structures and relative stereochemistry of the **Verrucosin** compounds were elucidated using a suite of 1D and 2D NMR experiments, including ¹H NMR, ¹³C NMR, COSY, HMBC, HSQC, and ROESY.

¹H and ¹³C NMR Data for **Verrucosin** A (in CDCl₃)

Position	δC (ppm)	δH (ppm, mult., J in Hz)
1	211.9	2.58 (s)
2	50.1	2.91 (m)
3	11.2	1.09 (d, 6.8)
4	42.1	1.55 (m), 1.35 (m)
5	31.5	1.81 (m)
6	17.5	0.85 (d, 6.8)
7	45.1	1.45 (m)
8	19.9	0.93 (d, 6.8)
9	40.0	1.25 (m), 1.15 (m)
10	72.8	3.81 (m)
11	39.1	1.65 (m), 1.55 (m)
12	70.1	3.65 (m)
13	46.6	1.95 (m)
14	75.3	4.85 (d, 8.5)
15	14.1	0.98 (d, 6.8)
1'	158.8	-
2'	102.1	6.25 (d, 2.2)
3'	158.8	-
4'	107.5	6.18 (t, 2.2)
5'	158.8	-
6'	102.1	6.25 (d, 2.2)
OH-3'/5'	-	5.50 (s)

Table 2: 1H and ^{13}C NMR Data for **Verrucosin A**.[\[1\]](#)

^1H and ^{13}C NMR Data for **Verrucosin C** (in CDCl_3)

Position	δC (ppm)	δH (ppm, mult., J in Hz)
2	98.7	-
3	40.1	2.55 (m)
4	30.1	1.75 (m), 1.65 (m)
5	32.5	1.85 (m)
6	17.1	0.95 (d, 6.8)
7	45.5	1.55 (m)
8	19.8	0.98 (d, 6.8)
9	40.3	1.35 (m), 1.25 (m)
10	72.5	3.85 (m)
11	39.5	1.70 (m), 1.60 (m)
12	70.5	3.70 (m)
13	46.8	2.00 (m)
14	75.1	4.90 (d, 8.5)
15	14.3	1.00 (d, 6.8)
20	205.1	-
21	48.9	3.10 (m)
22	11.5	1.15 (d, 6.8)
23	11.8	1.18 (d, 6.8)
2'	155.1	-
3'	195.5	-
4'	115.8	6.80 (s)
5'	160.2	-
6'	110.1	6.30 (s)

OH-2	-	6.50 (s)
OH-2'	-	12.50 (s)

Table 3: ^1H and ^{13}C NMR Data for **Verrucosin C**.[\[1\]](#)

Experimental Protocols

The isolation and structural elucidation of **Verrucosins A-E** involved a multi-step process, as outlined below.

Isolation and Purification

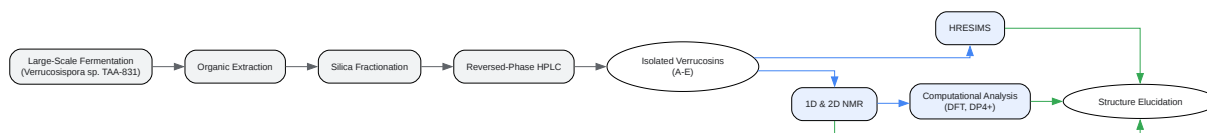
- Fermentation: Large-scale cultivation of *Verrucospora* sp. (strain TAA-831) was performed in a seawater-based medium.[\[1\]](#)
- Extraction: The whole culture was subjected to organic extraction to obtain a crude extract containing a diverse range of metabolites.[\[1\]](#)
- Fractionation: The crude extract was fractionated using silica gel chromatography.[\[1\]](#)
- Purification: Repetitive semipreparative reversed-phase high-performance liquid chromatography (HPLC) was employed to isolate the individual **Verrucosin** compounds (A-E).[\[1\]](#)[\[3\]](#)

Structure Elucidation

- Mass Spectrometry: High-resolution mass spectrometry (HRMS) was used to determine the molecular formulas of the isolated compounds.[\[1\]](#)
- NMR Spectroscopy: Extensive 1D (^1H , ^{13}C) and 2D (COSY, HMBC, HSQC, ROESY) NMR analyses were conducted to determine the planar structures and relative stereochemistry of the compounds.[\[1\]](#)[\[3\]](#)
- Computational Analysis: For complex stereochemical assignments, Gauge-Independent Atomic Orbital (GIAO)-DFT NMR calculations and DP4+ probabilistic analyses were utilized to compare experimental NMR data with calculated values for possible diastereomers.[\[2\]](#)[\[4\]](#)

Experimental Workflow

The following diagram illustrates the general workflow for the isolation and structural elucidation of **Verrucosin** compounds.



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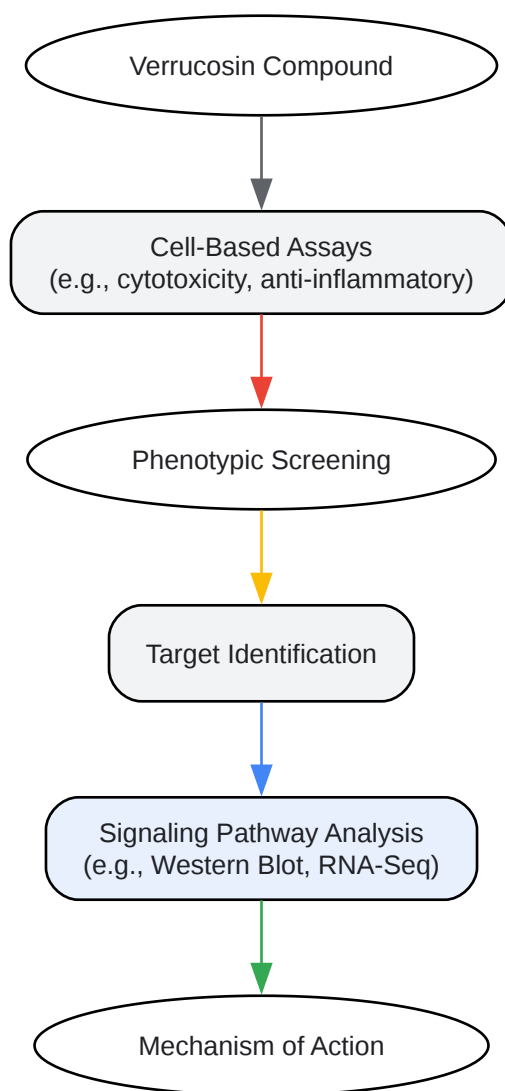
Isolation and structure elucidation workflow for **Verrucosins**.

Biological Activity and Signaling Pathways

Preliminary biological screening of **Verrucosins** A and B showed a lack of significant antibiotic activity against Methicillin-Resistant *Staphylococcus aureus* (MRSA) and *Escherichia coli*.^[1] It is important to distinguish these compounds from a structurally different compound also named "**verrucosin**," isolated from *Virola oleifera*, which has been reported to disrupt ion homeostasis.^{[5][6]}

At present, there is a lack of specific studies detailing the interaction of **Verrucosins** A-E with cellular signaling pathways. The biological activities of many natural products are often mediated through their effects on key signaling cascades. For instance, other classes of microbial secondary metabolites, such as tetrahydroanthraquinones, have been shown to exert anti-tumor effects by targeting pathways like NF- κ B and PI3K/Akt.^[7] Similarly, the mycotoxin beauvericin induces apoptosis through pathways involving MAPK, JAK/STAT, and NF- κ B.^[8]

Further investigation into the biological activities of **Verrucosins** A-E could explore their effects on such pathways. A general workflow for screening the biological activity and identifying the signaling pathways affected by a novel compound is presented below.



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General workflow for bioactivity screening and pathway analysis.

This guide provides a foundational understanding of the spectroscopic characteristics of **Verrucosin** compounds and the methodologies used for their study. The detailed data and protocols presented herein are intended to facilitate further research and development of these intriguing natural products.

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